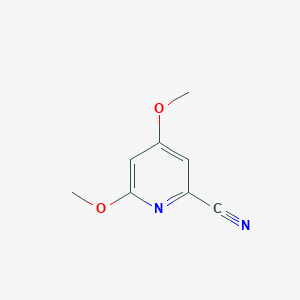
4,6-Dimethoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of picolinonitrile, featuring two methoxy groups at the 4 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinonitrile typically involves the reaction of 4,6-dimethoxypyridine with cyanogen bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the cyanogen bromide introduces the nitrile group to the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles.
Major Products:
Oxidation: 4,6-Dimethoxypyridine-2-carboxylic acid.
Reduction: 4,6-Dimethoxypicolinamidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypicolinonitrile largely depends on its chemical reactivity. The nitrile group can participate in various reactions, such as nucleophilic addition, leading to the formation of amides or other derivatives. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 5,6-Dimethoxypicolinonitrile
- 4,6-Dimethoxypyridine
- 4,6-Dimethoxypicolinaldehyde
Comparison: 4,6-Dimethoxypicolinonitrile is unique due to the specific positioning of the methoxy groups and the nitrile functionality This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4,6-dimethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,1-2H3 |
InChI Key |
GIAWXFHRWUPUHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















